Lipophilicity (XLogP3) Advantage of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole vs. 5-Methyl-1H-pyrazole
The calculated XLogP3 value for 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is 2, which represents a substantial increase in lipophilicity compared to 5-methyl-1H-pyrazole (estimated XLogP3 of approximately 0.4–0.8 for unsubstituted pyrazole core) . This difference is directly attributable to the trifluoropropyl substituent, which introduces three electronegative fluorine atoms that collectively enhance hydrophobic character and membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (XLogP3, calculated) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 5-Methyl-1H-pyrazole (XLogP3 estimated range: ~0.4–0.8 based on pyrazole core) |
| Quantified Difference | Approximately +1.2 to +1.6 log units higher lipophilicity |
| Conditions | Computed property via XLogP3 algorithm; standard prediction methods |
Why This Matters
Higher lipophilicity (XLogP3 = 2 vs. ~0.6) translates to enhanced membrane permeability and potentially improved oral bioavailability in drug discovery programs utilizing this scaffold, making the trifluoropropyl-bearing compound a more suitable candidate for CNS or intracellular target applications.
- [1] Kuujia. 5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole (XLogP3 = 2.7, illustrating trifluoropropyl group effect). Kuujia.com. View Source
